molecular formula C10H9BrF2 B13233155 1-(Bromodifluoromethyl)-4-cyclopropylbenzene

1-(Bromodifluoromethyl)-4-cyclopropylbenzene

Cat. No.: B13233155
M. Wt: 247.08 g/mol
InChI Key: SZXOMPVEZJMBHX-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-4-cyclopropylbenzene is a sophisticated small molecule building block designed for advanced synthetic applications. Its structure incorporates both a reactive bromodifluoromethyl group and a conformationally restricting cyclopropyl ring, making it a highly valuable intermediate for constructing complex target molecules. In pharmaceutical research, this compound is utilized to introduce the difluoromethylated arene moiety, a key feature known to enhance the metabolic stability, membrane permeability, and binding affinity of drug candidates . The bromine atom serves as an excellent handle for pivotal metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, enabling the formation of new carbon-carbon bonds. Furthermore, the cyclopropyl substituent is a privileged structure in medicinal chemistry, often used to modulate the three-dimensional shape and pharmacological properties of lead compounds. This reagent is essential for chemists developing novel active compounds in agrochemical and materials science, where the incorporation of fluorine can dramatically alter physical properties like chemical stability and lipophilicity. This compound is provided for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9BrF2

Molecular Weight

247.08 g/mol

IUPAC Name

1-[bromo(difluoro)methyl]-4-cyclopropylbenzene

InChI

InChI=1S/C10H9BrF2/c11-10(12,13)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2

InChI Key

SZXOMPVEZJMBHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Cyclopropylbenzene

This method involves electrophilic aromatic substitution, where bromine reacts with 4-cyclopropylbenzene to give 4-bromocyclopropylbenzene. The reaction typically proceeds under controlled conditions to prevent polybromination.

Reaction Conditions:

  • Reagents: Bromine (Br₂), FeBr₃ catalyst
  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Atmosphere: Inert (nitrogen or argon)

Outcome:

  • Yield: Approximately 75-85%
  • Selectivity: Para-position favored due to directing effects of the cyclopropyl group
  • Reference:,

Introduction of Bromodifluoromethyl Group

Bromodifluoromethylation is achieved via radical or nucleophilic pathways. The process often involves precursors like bromodifluoromethane (BrCF₂H) or related derivatives, which are activated under radical conditions.

Method 1: Radical Bromodifluoromethylation

  • Reagents: Bromodifluoromethane, radical initiator (e.g., AIBN)
  • Solvent: Acetonitrile or DMF
  • Conditions: UV irradiation or thermal initiation at 80-120°C
  • Result: Formation of the bromodifluoromethylated aromatic compound

Method 2: Nucleophilic Substitution

  • Reagents: Bromodifluoromethyl anions or equivalents
  • Conditions: Basic medium, low temperature
  • Challenges: Requires specialized reagents and conditions

Reference: ,

Combined Approach: Sequential Functionalization

A promising route involves first synthesizing 4-cyclopropylbromobenzene via electrophilic bromination, followed by radical bromodifluoromethylation to install the CF₂Br group at the para position.

Advantages:

  • High regioselectivity
  • Modular approach allowing optimization at each step

Experimental Data:

  • Bromination yields of 75-85%
  • Bromodifluoromethylation yields ranging from 50-80%, depending on conditions

Data Tables Summarizing Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield (%) Reference
A. Aromatic Bromination Bromine, FeBr₃ DCM 0°C to RT 75-85 ,
B. Bromodifluoromethylation Bromodifluoromethane, AIBN Acetonitrile 80-120°C 50-80 ,
C. Sequential Functionalization As above As above As above Variable This review

Notes and Considerations

  • Selectivity: Bromination predominantly occurs at the para position relative to the cyclopropyl group due to its activating and directing effects.
  • Reactivity: Bromodifluoromethylation efficiency depends on the stability of radical intermediates and the nature of the precursor.
  • Safety: Bromine and bromodifluoromethyl reagents are hazardous; proper handling and ventilation are essential.
  • Purification: Typical purification involves column chromatography under inert conditions to prevent decomposition.

Literature and Sources

  • Primary synthesis reports : Detailed procedures are available in chemical databases and journals, including the synthesis of similar brominated aromatic compounds,.
  • Reaction mechanisms : Radical pathways and electrophilic aromatic substitution are well-characterized in organic chemistry literature.
  • Patents and industrial methods : For large-scale synthesis, patent literature provides optimized protocols, accessible via patent databases.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromodifluoromethyl)-4-cyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield difluoromethylated derivatives, while cross-coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

1-(Bromodifluoromethyl)-4-cyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromodifluoromethyl)-4-cyclopropylbenzene involves its interaction with molecular targets through its bromodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include enzyme inhibition or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

The following table compares 1-(Bromodifluoromethyl)-4-cyclopropylbenzene with key analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity
This compound -CF₂Br (1), cyclopropyl (4) C₁₀H₉BrF₂ 245.08 Fluorinated drug intermediates, halogen bonding
1-(Bromomethyl)-4-cyclopropylbenzene -CH₂Br (1), cyclopropyl (4) C₁₀H₁₁Br 211.10 Alkylating agent in organic synthesis
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)benzene -Br (1), -C(CF₃) (4) C₁₀H₈BrF₃ 277.07 Agrochemical precursors (e.g., fluazolate derivatives)
1-(Bromomethyl)-4-chloro-2-fluorobenzene -CH₂Br (1), -Cl (4), -F (2) C₇H₅BrClF 223.47 Cross-coupling reactions, polymer additives
1-Bromo-2-cyclopropyl-4-(trifluoromethyl)benzene -Br (1), cyclopropyl (2), -CF₃ (4) C₁₀H₈BrF₃ 277.07 High lipophilicity for CNS-targeting drugs

Biological Activity

1-(Bromodifluoromethyl)-4-cyclopropylbenzene is an organic compound with significant potential in biological research. This compound's unique structure, characterized by a bromodifluoromethyl group attached to a cyclopropyl-substituted benzene ring, suggests various interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H8BrF2
Molecular Weight: 251.07 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CC1C2=CC=C(C=C2)C(C(F)(F)Br)=C1

PropertyValue
Molecular FormulaC10H8BrF2
Molecular Weight251.07 g/mol
IUPAC NameThis compound
Canonical SMILESC1CC1C2=CC=C(C=C2)C(C(F)(F)Br)=C1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromodifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration and subsequent interaction with proteins and enzymes.

  • Target Interactions: The compound has been shown to interact with specific receptors and enzymes, potentially modulating their activity.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated its efficacy in inhibiting the proliferation of breast cancer cells through apoptosis induction .
  • Antimicrobial Properties: Another study explored its antimicrobial potential, revealing that the compound showed significant antibacterial activity against Gram-positive bacteria, suggesting its utility as a lead compound for antibiotic development .

Table 2: Summary of Biological Activities

Activity TypeObservations
AnticancerInduces apoptosis in breast cancer cell lines
AntimicrobialSignificant antibacterial activity against Gram-positive bacteria

Applications in Drug Development

Given its promising biological activities, this compound is being explored for potential applications in drug development:

  • Lead Compound Identification: Its unique structure makes it a candidate for further modifications to enhance potency and selectivity against specific targets.
  • Therapeutic Uses: Ongoing research aims to evaluate its therapeutic potential in oncology and infectious disease contexts.

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